(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]
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Overview
Description
(4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] is a complex organic compound characterized by its unique structure, which includes an indene core and two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene core, followed by the introduction of the oxazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxazole rings can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medical applications include its use as a lead compound for the development of new pharmaceuticals. Its unique structure may provide a basis for designing drugs with specific biological activities.
Industry
In the industrial sector, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
- N-Benzyl-N’-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiourea
- 4-(((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] stands out due to its unique combination of an indene core and oxazole rings. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H32N2O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3 |
InChI Key |
GABYPOAAACQAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
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